molecular formula C14H24N2 B11729331 N1,N4-Dibutyl-1,4-benzenediamine

N1,N4-Dibutyl-1,4-benzenediamine

Cat. No.: B11729331
M. Wt: 220.35 g/mol
InChI Key: XWHKJSDRWVTJCH-UHFFFAOYSA-N
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Description

N1,N4-Dibutyl-1,4-benzenediamine is an organic compound with the molecular formula C14H24N2. It is a derivative of 1,4-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by butyl groups. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N1,N4-Dibutyl-1,4-benzenediamine can be synthesized through the alkylation of 1,4-benzenediamine with butyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, followed by the addition of butyl bromide or butyl chloride.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: N1,N4-Dibutyl-1,4-benzenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base are typical reagents.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzenediamines.

Scientific Research Applications

N1,N4-Dibutyl-1,4-benzenediamine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N4-Dibutyl-1,4-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The butyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • N,N’-Di-sec-butyl-1,4-benzenediamine
  • N,N’-Diphenyl-1,4-benzenediamine
  • N,N’-Diethyl-1,4-benzenediamine

Comparison: N1,N4-Dibutyl-1,4-benzenediamine is unique due to its specific butyl substitutions, which confer distinct chemical and physical properties compared to its analogs. For instance, the butyl groups provide increased hydrophobicity and steric hindrance, affecting its reactivity and interactions with other molecules.

Properties

Molecular Formula

C14H24N2

Molecular Weight

220.35 g/mol

IUPAC Name

1-N,4-N-dibutylbenzene-1,4-diamine

InChI

InChI=1S/C14H24N2/c1-3-5-11-15-13-7-9-14(10-8-13)16-12-6-4-2/h7-10,15-16H,3-6,11-12H2,1-2H3

InChI Key

XWHKJSDRWVTJCH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=C(C=C1)NCCCC

Origin of Product

United States

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